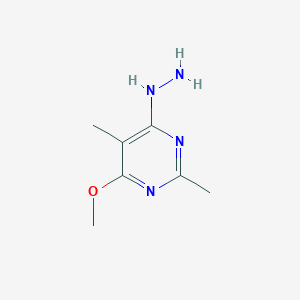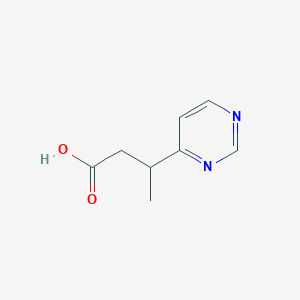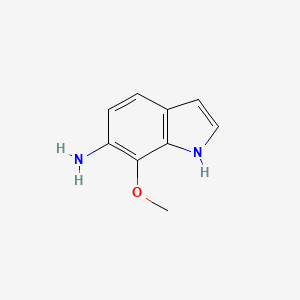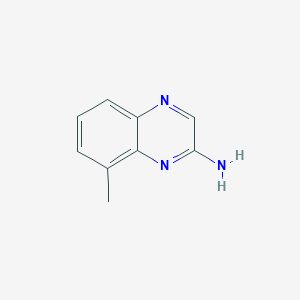
4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヒドラジニル-6-メトキシ-2,5-ジメチルピリミジンは、分子式が C₇H₁₂N₄O で表される化学化合物です。これは、ピリジンと類似した複素環式芳香族有機化合物であるピリミジンの誘導体です。
2. 製法
合成経路と反応条件
4-ヒドラジニル-6-メトキシ-2,5-ジメチルピリミジンの合成は、通常、4,6-ジメトキシ-2,5-ジメチルピリミジンとヒドラジン水和物の反応を伴います。この反応は、エタノールまたはメタノールなどの適切な溶媒中で還流条件下で行われます。反応混合物は、反応が完了するまで数時間、約80〜100℃に加熱されます。その後、生成物を濾過によって分離し、再結晶によって精製します。
工業生産方法
工業的な設定では、4-ヒドラジニル-6-メトキシ-2,5-ジメチルピリミジンの生産は、同様の合成経路を伴いますが、より大規模で行われる可能性があります。連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、精製プロセスには、最終生成物の高純度を確保するためのクロマトグラフィーなどの高度な技術が関与する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine typically involves the reaction of 4,6-dimethoxy-2,5-dimethylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
反応の種類
4-ヒドラジニル-6-メトキシ-2,5-ジメチルピリミジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: ヒドラジン誘導体を形成するために還元される可能性があります。
置換: 適切な条件下で、ヒドラジニル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、水酸化ナトリウムなどの塩基の存在下で、ハロゲン化アルキルや酸塩化物などの試薬が関与する可能性があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化によって酸化物が生成され、還元によってヒドラジン誘導体が生成され、置換反応によってさまざまな置換ピリミジン誘導体が生成される可能性があります。
科学的研究の応用
4-ヒドラジニル-6-メトキシ-2,5-ジメチルピリミジンは、科学研究においていくつかの応用があります。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療における治療薬としての可能性を探るために、研究が進められています。
工業: 染料、顔料、その他の工業用化学品の開発に使用されています。
作用機序
4-ヒドラジニル-6-メトキシ-2,5-ジメチルピリミジンの作用機序は、特定の分子標的および経路との相互作用を伴います。ヒドラジニル基は、生体分子上の求核部位と共有結合を形成し、酵素活性の阻害または細胞プロセスの破壊につながります。正確な分子標的および経路は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
- 4-ヒドラジニル-2,5-ジメチルピリミジン
- 4-ヒドラジニル-6-(メトキシメチル)-2-メチルピリミジン
- 4-ヒドラジニル-2,6-ジメチルピリミジン
独自性
4-ヒドラジニル-6-メトキシ-2,5-ジメチルピリミジンは、ヒドラジニル基とメトキシ基の両方が存在するため、独特です。これらは、異なる化学的および生物学的特性を付与します。
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
(6-methoxy-2,5-dimethylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C7H12N4O/c1-4-6(11-8)9-5(2)10-7(4)12-3/h8H2,1-3H3,(H,9,10,11) |
InChIキー |
UAFNGAIUQAZRLF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1OC)C)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)






![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)
